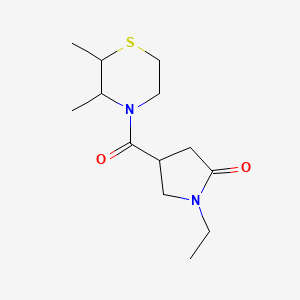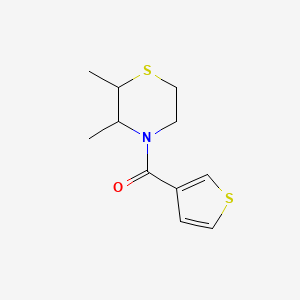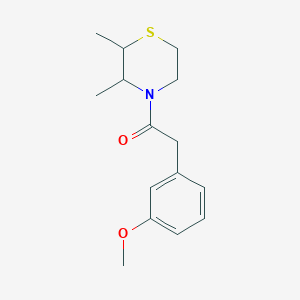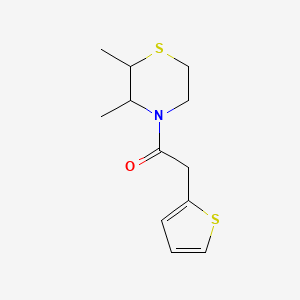![molecular formula C15H21NO2S B7594065 (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the inhibition of enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. This leads to a decrease in the activity of these enzymes, which in turn affects various physiological processes. For example, the inhibition of tyrosinase leads to a decrease in the production of melanin, which is beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone are dependent on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, which is beneficial in the treatment of glaucoma. Similarly, the inhibition of cholinesterase leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling.
Orientations Futures
The future directions for the research on (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone include the development of more potent and selective inhibitors of enzymes, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases. Additionally, its use as a tool in chemical biology and drug discovery can also be explored.
Conclusion:
In conclusion, (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, and its biochemical and physiological effects are dependent on the enzyme that it inhibits. While it has advantages and limitations for lab experiments, its future directions include the development of more potent and selective inhibitors, the study of its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone involves the reaction between 2-(methoxymethyl)phenylboronic acid and 2,3-dimethylthiomorpholine-4-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high amount of the desired product.
Applications De Recherche Scientifique
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and glaucoma.
Propriétés
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-7-5-4-6-13(14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSQVZWXLJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=CC=C2COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)



![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


